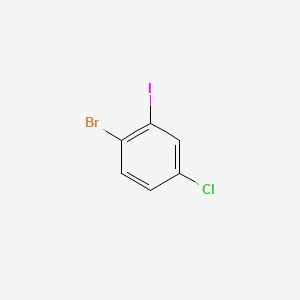

1-Bromo-4-chloro-2-iodobenzene

概要

説明

1-Bromo-4-chloro-2-iodobenzene is a hydrocarbon derivative and can be used as an intermediate in organic synthesis . It appears as a white or colorless to yellow powder to lump to clear liquid .

Synthesis Analysis

1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is available in the physical form of light yellow to brown powder or crystals or liquid .Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-2-iodobenzene can be found in various databases such as the NIST Chemistry WebBook and ChemSpider .Chemical Reactions Analysis

Aryl iodides are more reactive than aryl bromides in the Sonogashira coupling . The iodine end of 1-bromo-4-iodobenzene can be selectively coupled to a terminal acetylene while leaving the bromine end unreacted, by running the reaction at room temperature .Physical And Chemical Properties Analysis

1-Bromo-4-chloro-2-iodobenzene has a molecular weight of 317.35 . It is a light yellow to brown powder or crystals or liquid .科学的研究の応用

Application 1: Organic Synthesis

- Summary of the Application : 1-Bromo-4-chloro-2-iodobenzene is used as a reagent in organic synthesis . It is particularly used in the synthesis of various organic compounds.

- Methods of Application or Experimental Procedures : One of the methods involves the use of this compound for in situ desilylation and coupling of silylated alkynes . Another method involves its use as a substrate in copper-free Sonogashira coupling in aqueous acetone .

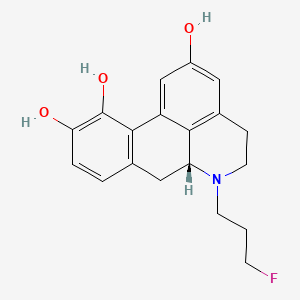

Application 2: Synthesis of Alkaloids

- Summary of the Application : 1-Bromo-4-chloro-2-iodobenzene is used as a starting reagent in the total syntheses of ent-conduramine A and ent-7-deoxypancratistatin . These are alkaloids, a class of naturally occurring organic compounds that mostly contain basic nitrogen atoms.

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis procedures for ent-conduramine A and ent-7-deoxypancratistatin .

- Results or Outcomes : The outcomes of these procedures are the synthesis of the alkaloids ent-conduramine A and ent-7-deoxypancratistatin .

Application 3: Synthesis of Liquid Crystals and OLEDs

- Summary of the Application : 1-Bromo-2-iodobenzene is used in the synthesis of materials such as liquid crystals and OLEDs (organic light-emitting diodes) .

- Methods of Application or Experimental Procedures : For example, it is used in the synthesis of the liquid crystal 4-(4-ethylhexyl)phenyl 4-(4-nonyloxyphenyl)benzoate .

- Results or Outcomes : This liquid crystal exhibits high birefringence and low viscosity .

Application 4: Synthesis of Biaryls

- Summary of the Application : 1-Bromo-4-chloro-2-iodobenzene is used as a reagent for in situ desilylation and coupling of silylated alkynes . This process is used in the synthesis of biaryls, which are a type of organic compounds with two aromatic rings .

- Methods of Application or Experimental Procedures : The specific methods of application would depend on the particular synthesis procedures for the biaryls .

- Results or Outcomes : The outcomes of these procedures are the synthesis of various biaryl compounds .

Application 5: Synthesis of Liquid Crystals

- Summary of the Application : 1-Bromo-4-chloro-2-iodobenzene is used in the synthesis of materials such as liquid crystals .

- Methods of Application or Experimental Procedures : For example, it is used in the synthesis of the liquid crystal 4-(4-ethylhexyl)phenyl 4-(4-nonyloxyphenyl)benzoate .

- Results or Outcomes : This liquid crystal exhibits high birefringence and low viscosity .

Safety And Hazards

1-Bromo-4-chloro-2-iodobenzene is considered hazardous . It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

将来の方向性

特性

IUPAC Name |

1-bromo-4-chloro-2-iodobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClI/c7-5-2-1-4(8)3-6(5)9/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROJJKFAXAOCLKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)I)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50679548 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

317.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Bromo-4-chloro-2-iodobenzene | |

CAS RN |

148836-41-3 | |

| Record name | 1-Bromo-4-chloro-2-iodobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50679548 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![7-Ethoxy-1H-pyrazolo[5,1-c][1,2,4]thiadiazine 2,2-dioxide](/img/structure/B582922.png)

![2-Amino-1,3-diazabicyclo[3.2.0]hept-2-ene-7-carboxylic acid](/img/structure/B582924.png)

![4-[(1Z)-2-Methyl-1,3-butadien-1-yl]pyridine](/img/structure/B582926.png)